molecular formula C15H25NO3S B2495050 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide CAS No. 1018135-20-0

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide

Cat. No. B2495050
M. Wt: 299.43
InChI Key: AQMPFNGLXWZGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family of compounds. This compound has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in various tissues. The inhibition of carbonic anhydrases has also been shown to have anti-inflammatory and anti-tumor effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide are largely dependent on its inhibition of carbonic anhydrases. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance in various tissues. It can also lead to a decrease in the production of aqueous humor, which can be beneficial in the treatment of glaucoma. Additionally, the inhibition of carbonic anhydrases has been shown to have anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide in lab experiments is its specificity for carbonic anhydrases. This specificity allows for the targeted inhibition of these enzymes, which can be beneficial in studying their role in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues in lab experiments.

Future Directions

There are several future directions for the study of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrases, which can be used in the treatment of various diseases. Another direction is the study of the anti-inflammatory and anti-tumor effects of this compound, which can lead to the development of new treatments for these conditions. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of 3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide involves the reaction of tert-butylamine, ethyl chloroacetate, and isopropylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide has been used in scientific research for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. This compound has also been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.

properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-7-19-14-9-8-12(10-13(14)15(4,5)6)20(17,18)16-11(2)3/h8-11,16H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPFNGLXWZGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-4-ethoxy-N-isopropylbenzenesulfonamide

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